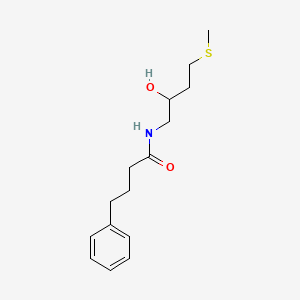![molecular formula C22H26N2O4 B2439655 3-(ベンゾ[d][1,3]ジオキソール-5-イル)-N-(4-ブトキシフェニル)ピロリジン-1-カルボキサミド CAS No. 2034598-29-1](/img/structure/B2439655.png)
3-(ベンゾ[d][1,3]ジオキソール-5-イル)-N-(4-ブトキシフェニル)ピロリジン-1-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two aromatic rings: a benzo[d][1,3]dioxol-5-yl ring and a 4-butoxyphenyl ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction, followed by the attachment of the aromatic rings. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of the compound can be determined using techniques such as X-ray crystallography . The presence of the aromatic rings and the pyrrolidine ring would likely result in a rigid structure with defined spatial orientation.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The aromatic rings could participate in electrophilic aromatic substitution reactions, while the pyrrolidine ring could undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the aromatic rings could contribute to its lipophilicity, while the pyrrolidine ring could contribute to its basicity .科学的研究の応用
もちろんです! 以下は、化合物「3-(ベンゾ[d][1,3]ジオキソール-5-イル)-N-(4-ブトキシフェニル)ピロリジン-1-カルボキサミド」の科学研究における用途に関する包括的な分析です。
薬理学研究
この化合物は、特に新しい治療薬の開発において、薬理学的研究で可能性を示しています。 その独特の構造により、さまざまな生物学的標的に相互作用することが可能であり、創薬開発の候補となっています .
抗がん活性
研究によると、この化合物の誘導体は有意な抗がん活性を示しています。 研究では、がん細胞の増殖を阻害する能力が実証されており、抗がん剤開発の有望な候補となっています .
抗菌用途
この化合物は、その抗菌特性について研究されています。 さまざまな細菌や真菌の病原体に対して効果を示しており、新しい抗菌剤の開発における可能性を示唆しています .
分子静電ポテンシャル研究
この化合物は、分子構造と物理化学的特性の関係を調査するための分子静電ポテンシャル(MEP)研究で使用されます。 これらの研究は、分子間相互作用を理解するために不可欠な、分子サイズ、形状、電荷分布を視覚化するのに役立ちます .
合成化学
合成化学では、この化合物はより複雑な分子の合成のためのビルディングブロックとして役立ちます。 その独特の化学構造により、さまざまな改変が可能となり、新しい化学物質の合成において貴重です .
神経薬理学
この化合物は、特に神経疾患の研究において、神経薬理学で潜在的な用途があります。 神経受容体および経路と相互作用する能力により、うつ病、不安障害、神経変性疾患などの治療薬開発の候補となります .
材料科学
材料科学では、この化合物は特定の特性を持つ新しい材料の開発における潜在的な用途について調査されています。 その化学的安定性と独特の構造により、さまざまな産業用途向けの高度な材料を作成するのに適しています .
環境化学
この化合物は、環境化学でも、汚染制御と環境修復における潜在的な役割について研究されています。 汚染物質と相互作用して有害物質を分解する能力により、新しい環境技術の開発の候補となっています .
これらの用途は、「3-(ベンゾ[d][1,3]ジオキソール-5-イル)-N-(4-ブトキシフェニル)ピロリジン-1-カルボキサミド」の多用途性とさまざまな科学研究分野における可能性を強調しています。
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(4-butoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-2-3-12-26-19-7-5-18(6-8-19)23-22(25)24-11-10-17(14-24)16-4-9-20-21(13-16)28-15-27-20/h4-9,13,17H,2-3,10-12,14-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZCGQDRCPWOCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

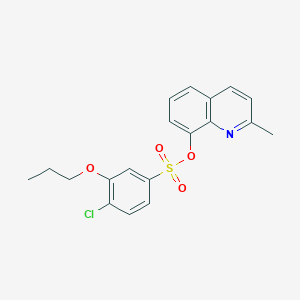
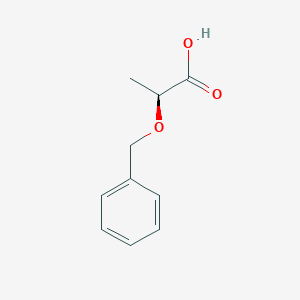
![[4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2439576.png)
![N'~1~,N'~3~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'~1~,N'~3~-dimethylmalonohydrazide](/img/structure/B2439578.png)
![Tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)methyl]carbamate](/img/structure/B2439580.png)

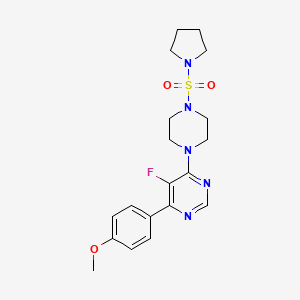
![N-[3-[3-(4-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2439584.png)
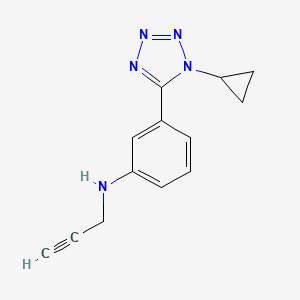
![2-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2439587.png)
![Ethyl 2-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2439590.png)
![1-(5-chloro-2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2439591.png)
![3,4-dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2439592.png)
